molecular formula C7H6ClN3 B3219476 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine CAS No. 1190318-80-9

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B3219476
CAS No.: 1190318-80-9
M. Wt: 167.59 g/mol
InChI Key: MUKGNPHNXNUNAU-UHFFFAOYSA-N
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Description

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine: is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2-aminopyridine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent amination .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes steps such as halogenation, cyclization, and amination under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is valuable in the development of new synthetic methodologies .

Biology and Medicine: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development. It has been studied for its activity against certain types of cancer cells and other diseases .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). It is also employed in the development of agrochemicals and other bioactive molecules .

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine involves the inhibition of specific enzymes and receptors. It acts by binding to the active sites of these targets, thereby blocking their activity. This inhibition can lead to the suppression of disease-related pathways, making it a potential therapeutic agent .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine is unique due to its specific substitution pattern and the presence of the chloro group, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted drug design and synthesis .

Properties

IUPAC Name

3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-10-6-1-4(9)2-11-7(5)6/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKGNPHNXNUNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
Reactant of Route 2
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
Reactant of Route 3
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
Reactant of Route 4
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
Reactant of Route 5
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine
Reactant of Route 6
3-chloro-1H-pyrrolo[3,2-b]pyridin-6-amine

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